4-(2,2-dimethylpropyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2,2-dimethylpropyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique structure, which includes a thiol group and two alkyl substituents. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethylpropyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropyl hydrazine with isopropyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often require a solvent such as ethanol or acetonitrile and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-dimethylpropyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
4-(2,2-dimethylpropyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethylpropyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with nucleic acids or other biomolecules, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-dimethylpropyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-one
- 4-(2,2-dimethylpropyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-amine
Uniqueness
4-(2,2-dimethylpropyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the thiol group allows for specific interactions with proteins and enzymes, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H19N3S |
---|---|
Molecular Weight |
213.35 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H19N3S/c1-7(2)8-11-12-9(14)13(8)6-10(3,4)5/h7H,6H2,1-5H3,(H,12,14) |
InChI Key |
DYJVBWMCIUTDNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=S)N1CC(C)(C)C |
Origin of Product |
United States |
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